1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of benzhydryl-phenylureas, which could include “1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea”, involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This reaction has been found to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .Scientific Research Applications
Synthesis and Chemical Properties
1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea derivatives are accessible through reactions that demonstrate the versatility and reactivity of benzhydryl and phenylurea compounds. For instance, Muccioli et al. (2003) discovered a novel route to benzhydryl-phenylureas via the reaction of substituted benzils with phenylureas under microwave irradiation, showcasing an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. This method provides an easy access to substituted 1-benzhydryl-3-phenyl-ureas, highlighting the potential for creating a variety of functionalized molecules for further research and application development (Muccioli et al., 2003).
Multicomponent Reactions
The synthesis of diversified and densely functionalized heterocycles is another area where this compound derivatives find application. Brahmachari and Banerjee (2014) developed an eco-friendly multicomponent reaction using urea as an organo-catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans and related heterocyclic scaffolds. This process, conducted at room temperature, emphasizes the compound's role in facilitating the creation of pharmaceutically relevant molecules in a sustainable manner (Brahmachari & Banerjee, 2014).
Heterocyclic Chemistry
The compound and its related derivatives are crucial in the synthesis of heterocyclic compounds, as demonstrated by Maisuradze et al. (2013). Their work on benzo[b]thiophene-[3,2-e]benzimidazole derivatives showcases the potential of this compound in generating novel heterocyclic structures with potential pharmaceutical applications (Maisuradze et al., 2013).
Cyclodextrin Complexation and Molecular Devices
The compound also plays a role in the field of molecular devices and complexation studies. Lock et al. (2004) explored the complexation of similar stilbene compounds with urea-linked cyclodextrins, leading to the self-assembly of molecular devices. This research indicates the potential of this compound derivatives in developing novel molecular systems with specific functionalities (Lock et al., 2004).
Mechanism of Action
Target of Action
Compounds containing a thiophene ring, such as “1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea”, are often involved in a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some thiophene derivatives are known to bind to various receptors, inhibiting or activating them, which can lead to a cascade of biochemical reactions .
Biochemical Pathways
Again, the exact pathways affected would depend on the specific target of the compound. Thiophene derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some thiophene derivatives have been found to have anti-inflammatory, antiviral, and anticancer activities, among others .
properties
IUPAC Name |
1-benzhydryl-3-(3-cyanothiophen-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-13-16-11-12-24-18(16)22-19(23)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQVIPFBSJIEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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